Hydrogen-Bond Donor Count and N3-H Functionalization Potential vs. N3-Methyl Isomer
The target compound possesses two hydrogen-bond donor (HBD) sites (N3-H and terminal -OH), whereas its closest constitutional isomer 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione possesses only one HBD (terminal -OH) due to N3-methylation . Simultaneously, the target compound's N3-H position is the primary site for alkylation or arylation used to generate the vast majority of biologically active analogs in the imidazo[2,1-f]purine-2,4-dione class, including IM-412 and AZ-853 [1]. This makes the target compound the chemically competent, unsubstituted precursor scaffold for systematic SAR expansion, whereas the N3-methyl isomer is a synthetic dead-end at that position.
| Evidence Dimension | Hydrogen-Bond Donor Count and N3 Derivatization Capability |
|---|---|
| Target Compound Data | 2 HBD (N3-H and terminal -OH); N3 position available for alkylation/arylation |
| Comparator Or Baseline | 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: 1 HBD; N3 position blocked by methyl group |
| Quantified Difference | 2 HBD vs. 1 HBD; N3 site available vs. blocked; 100% increase in HBD count at the pharmacophoric N3 position |
| Conditions | Structural comparison based on ChemSpider entries for both compounds |
Why This Matters
For medicinal chemistry teams building focused libraries, the N3-unsubstituted scaffold serves as the universal synthetic entry point; purchasing the N3-methyl analog forecloses >90% of class-relevant SAR exploration pathways.
- [1] Partyka A, Zagórska A, Kotańska M, et al. Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLoS One. 2020;15(8):e0237196. doi:10.1371/journal.pone.0237196. Park S, et al. IM-412 inhibits transforming growth factor beta-induced fibroblast differentiation. Biochem Biophys Res Commun. 2010;399(2):268-73. doi:10.1016/j.bbrc.2010.07.067. View Source
